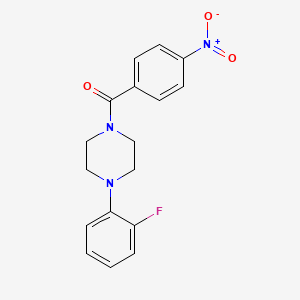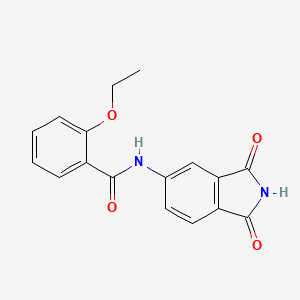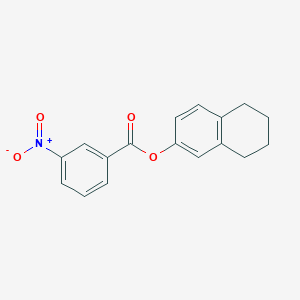![molecular formula C10H11ClN2O2S B5703891 S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate, also known as CCT244747, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate inhibits the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in cell proliferation, survival, and differentiation. By inhibiting the activity of MELK, S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its effects on cancer cells, S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate has been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate is its specificity for MELK. This compound does not inhibit the activity of other kinases, which reduces the risk of off-target effects. However, the use of S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate in lab experiments is limited by its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells in vitro and in vivo.
Orientations Futures
There are several future directions for the study of S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate. One direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the effects of S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate in animal models of cancer and inflammatory diseases. Finally, the development of more soluble analogs of S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate could improve its efficacy in lab experiments and clinical trials.
Conclusion:
S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in cancer therapy and the treatment of inflammatory diseases. This compound inhibits the activity of MELK, a protein that is overexpressed in many types of cancer. While the use of S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate in lab experiments is limited by its low solubility, there are several future directions for the study of this compound, including the investigation of its use in combination with other cancer therapies and the development of more soluble analogs.
Méthodes De Synthèse
The synthesis of S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate involves the reaction of 5-chloro-2-methyl aniline with ethyl chloroformate and potassium thiocyanate. The resulting product is then purified using column chromatography. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate has been extensively studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its use in cancer therapy, S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate has also been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
S-[2-(5-chloro-2-methylanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c1-6-2-3-7(11)4-8(6)13-9(14)5-16-10(12)15/h2-4H,5H2,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFZRDOBSWVQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)
![N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5703815.png)
![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)
![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)



![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)


![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)

